molecular formula C10H12N2 B561989 Anabaseine-d4 CAS No. 1020719-05-4

Anabaseine-d4

Cat. No.: B561989
CAS No.: 1020719-05-4
M. Wt: 164.244
InChI Key: AUBPMADJYNSPOA-AJEVBKBKSA-N
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Mechanism of Action

Target of Action

Anabaseine-d4 primarily targets nicotinic acetylcholine receptors (nAChRs) in both the central nervous system (CNS) and peripheral nervous system (PNS) . These receptors play a crucial role in transmitting signals in the nervous system. This compound has a higher binding affinity for nAChRs in the brain with an α7 subunit, as well as skeletal muscle receptors .

Mode of Action

The iminium form of this compound binds to most nAChRs in the CNS and PNS . This binding causes the depolarization of neurons, leading to the release of both dopamine and norepinephrine . This interaction results in changes in neuronal activity and neurotransmitter release, influencing various physiological processes.

Biochemical Pathways

This compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By acting as an agonist on nAChRs, this compound influences the signaling in this pathway, affecting downstream effects such as muscle contraction, heart rate, and other autonomic functions .

Pharmacokinetics

It is known that this compound is used as an internal standard for quantifying anabasine levels in urine or other matrices for nicotine testing or environmental monitoring applications by lc-ms/ms or gc/ms .

Result of Action

The binding of this compound to nAChRs results in the depolarization of neurons and the release of neurotransmitters . This can lead to various physiological effects, depending on the specific type of nAChR and its location in the body. For instance, this compound causes paralysis in crustaceans and insects, presumably by acting as an agonist on peripheral neuromuscular nAChRs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its use as a botanical insecticide could lead to its release into the environment, and it may therefore be present in consumables other than tobacco products . Furthermore, this compound is known to be present in electronic cigarettes, which have been considered as alternatives to smoked tobacco .

Biochemical Analysis

Biochemical Properties

Anabaseine-d4 interacts with nicotinic acetylcholine receptors in the central and peripheral nervous systems . The iminium form of this compound binds to most of these receptors, but it has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors . This interaction leads to the depolarization of neurons and induces the release of both dopamine and norepinephrine .

Cellular Effects

This compound influences cell function by acting as an agonist on peripheral neuromuscular nicotinic acetylcholine receptors . This interaction causes paralysis in crustaceans and insects, but not in vertebrates

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nicotinic acetylcholine receptors, leading to the depolarization of neurons . This binding interaction can cause changes in gene expression and potentially influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that nicotine-induced improvements in memory-related behaviors are generally seen over narrow dose-ranges, with higher doses causing a variety of side effects that interfere with performance .

Dosage Effects in Animal Models

It is known that the intravenous LD50 of Anabaseine ranges from 11 mg/kg to 16 mg/kg in mice, depending on the enantiomer .

Metabolic Pathways

It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .

Transport and Distribution

It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .

Subcellular Localization

It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anabaseine-d4 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the reaction of deuterated nicotinic acid ethyl ester with N-benzoyl piperidone in a mixed aldol-like condensation reaction. This reaction yields a diketone, which rearranges in the presence of concentrated hydrochloric acid at high temperature to form anabaseine hydrochloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Anabaseine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Anabaseine-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research, where precise measurement and tracking are crucial .

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2/i3D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBPMADJYNSPOA-AJEVBKBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCCC2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661788
Record name (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-05-4
Record name (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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